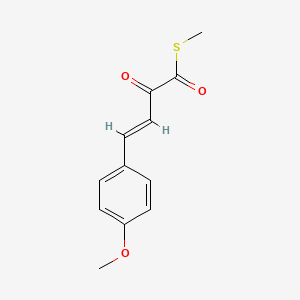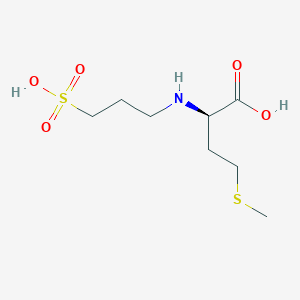![molecular formula C47H86O3Si B12524870 Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane CAS No. 654065-53-9](/img/structure/B12524870.png)
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is a complex organosilicon compound with the molecular formula C47H86O3Si . This compound is characterized by its unique structure, which includes a silane group attached to a phenyl ring substituted with three dodecyloxy groups and an ethynyl linkage. It is often used in advanced material science and organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane typically involves the following steps:
Formation of the Phenyl Ethynyl Intermediate: The phenyl ring is first substituted with three dodecyloxy groups through a series of nucleophilic substitution reactions.
Ethynylation: The substituted phenyl ring is then subjected to an ethynylation reaction to introduce the ethynyl group.
Silane Introduction: Finally, the ethynylated phenyl compound is reacted with trimethylsilane under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce various silane derivatives .
Aplicaciones Científicas De Investigación
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and dodecyloxy groups.
Trimethyl{[3,4,5-tris(methoxy)phenyl]ethynyl}silane: Similar but with methoxy groups instead of dodecyloxy groups.
Uniqueness
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is unique due to its combination of a silane group, ethynyl linkage, and three dodecyloxy groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
654065-53-9 |
|---|---|
Fórmula molecular |
C47H86O3Si |
Peso molecular |
727.3 g/mol |
Nombre IUPAC |
trimethyl-[2-(3,4,5-tridodecoxyphenyl)ethynyl]silane |
InChI |
InChI=1S/C47H86O3Si/c1-7-10-13-16-19-22-25-28-31-34-38-48-45-42-44(37-41-51(4,5)6)43-46(49-39-35-32-29-26-23-20-17-14-11-8-2)47(45)50-40-36-33-30-27-24-21-18-15-12-9-3/h42-43H,7-36,38-40H2,1-6H3 |
Clave InChI |
TXWBRBUFPSWHRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
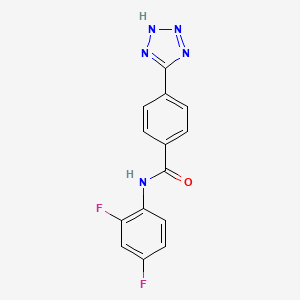
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

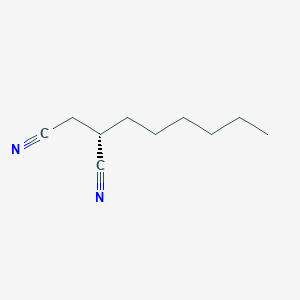
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)

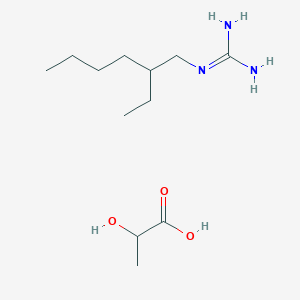
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

